molecular formula C5H11ClN2O2 B2685750 (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2031242-17-6

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride

Cat. No. B2685750
CAS RN: 2031242-17-6
M. Wt: 166.61
InChI Key: RNPAVMPXAQDZJY-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride, also known as AMOZ, is a chemical compound that has been studied for its potential applications in scientific research. AMOZ is a chiral molecule, meaning it has a non-superimposable mirror image. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride is not fully understood, but it is believed to inhibit bacterial and fungal growth by interfering with cell wall synthesis. (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride has been found to have a broad spectrum of activity against Gram-positive and Gram-negative bacteria and several fungal species.
Biochemical and Physiological Effects
(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans. (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride in lab experiments is its broad spectrum of activity against bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. However, one limitation is that the mechanism of action of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. One potential direction is the development of new antimicrobial agents based on the structure of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. Another direction is the investigation of the mechanism of action of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride, which may lead to a better understanding of its potential applications. Additionally, the use of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride as a chiral auxiliary in asymmetric synthesis could be further explored.

Synthesis Methods

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride can be synthesized using different methods, including the reaction of 2-methyl-2-oxazoline with formaldehyde and ammonia, followed by the reduction of the resulting intermediate. Another method involves the reaction of 2-methyl-2-oxazoline with formaldehyde, followed by the reaction with hydroxylamine and reduction with sodium borohydride. These methods have been optimized to produce high yields of (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride.

Scientific Research Applications

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride has been studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as it has a chiral center that can be used to control the stereochemistry of reactions.

properties

IUPAC Name

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-7-3-4(2-6)9-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPAVMPXAQDZJY-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031242-17-6
Record name (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.